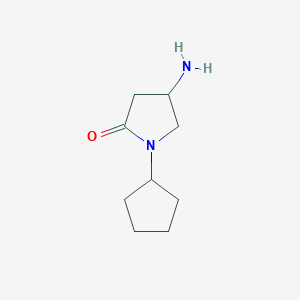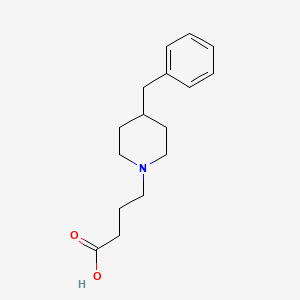
4-(4-Benzylpiperidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Benzylpiperidin-1-yl)butanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a benzyl group and a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)butanoic acid typically involves the reaction of 4-benzylpiperidine with butanoic acid or its derivatives. One common method is the catalytic hydrogenation of 4-benzylpyridine to form 4-benzylpiperidine, which is then reacted with butanoic acid under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes followed by purification steps such as crystallization or distillation to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
化学反応の分析
Types of Reactions
4-(4-Benzylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines.
科学的研究の応用
4-(4-Benzylpiperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This activity is mediated through its binding to monoamine transporters and subsequent modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A closely related compound with similar monoamine releasing properties.
Benzylpiperazine: Another piperidine derivative with psychoactive effects.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological activities.
Uniqueness
4-(4-Benzylpiperidin-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid chain, which imparts distinct chemical and biological properties. Its selective monoamine releasing activity and potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
4-(4-benzylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C16H23NO2/c18-16(19)7-4-10-17-11-8-15(9-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,19) |
InChIキー |
JMBVRASBXNOCEE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


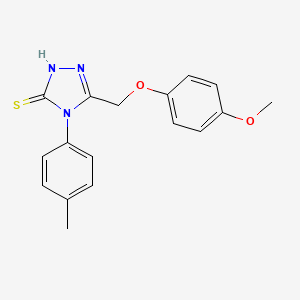


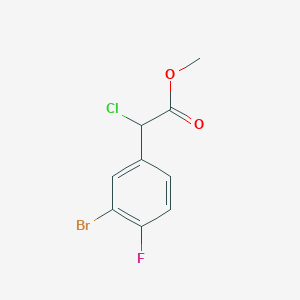
![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)
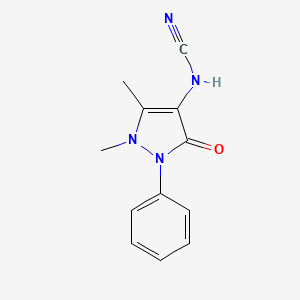
![6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12114034.png)



![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114056.png)
![8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B12114062.png)
